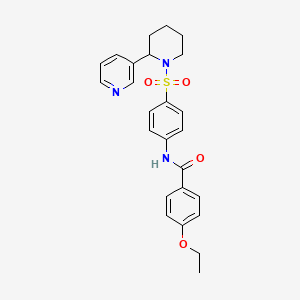

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Description

This compound belongs to the sulfonamide-linked benzamide class, characterized by a central phenyl ring substituted with an ethoxy group and connected via an amide bond to a sulfonamide-containing piperidine-pyridine moiety.

Properties

IUPAC Name |

4-ethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S/c1-2-32-22-12-8-19(9-13-22)25(29)27-21-10-14-23(15-11-21)33(30,31)28-17-4-3-7-24(28)20-6-5-16-26-18-20/h5-6,8-16,18,24H,2-4,7,17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBADLQNZLGRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Attachment of the pyridine ring: The pyridine moiety is introduced via nucleophilic substitution reactions.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

Formation of the benzamide core: The benzamide structure is formed through amide bond formation reactions, typically using coupling reagents like EDCI or HATU.

Ethoxylation: The ethoxy group is introduced via alkylation reactions using ethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.

Biological Research: The compound is used as a tool to study cellular pathways and molecular targets, such as enzymes and receptors.

Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Chemical Biology: Researchers use it to probe biological systems and understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and block its activation, thereby modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Observations:

Trifluoromethyl vs.

Sulfonamide Modifications :

- The diethylsulfamoyl group () introduces a bulky, electron-withdrawing moiety, which may alter target engagement or metabolic stability .

- The morpholine-sulfonyl substituent () improves solubility due to morpholine’s polar oxygen atom, critical for pharmacokinetics .

Simplified Amide Backbone : The acetamide analog () lacks the extended benzamide structure, likely reducing steric hindrance but diminishing binding affinity in enzyme inhibition assays .

Pharmacological and Physicochemical Implications

- Binding Affinity: Pyridine-piperidine sulfonamides are known to interact with kinases and GPCRs. The ethoxy group in the target compound may provide moderate hydrogen-bonding capacity, whereas the trifluoromethyl analog () could enhance hydrophobic interactions .

- Metabolic Stability : Diethylsulfamoyl and morpholine-sulfonyl groups () may reduce CYP450-mediated metabolism compared to the ethoxy variant, extending half-life .

- Synthetic Accessibility : The acetamide derivative () requires fewer synthetic steps, making it a cost-effective intermediate, though less potent .

Biological Activity

4-Ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzamide core substituted with an ethoxy group, a piperidine ring, and a sulfonyl group attached to a pyridine moiety. The synthesis typically involves several steps:

- Formation of the piperidine derivative through cyclization reactions.

- Attachment of the pyridine ring via nucleophilic substitution.

- Sulfonylation using sulfonyl chlorides under basic conditions.

- Formation of the benzamide core through amide bond formation.

- Ethoxylation via alkylation reactions using ethyl halides.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects, including anti-inflammatory and anticancer properties .

Antiviral Properties

Research indicates that derivatives of benzamide compounds exhibit antiviral activity against various viruses. For instance, studies on related compounds have shown efficacy against enteroviruses, suggesting potential applications for this compound in antiviral drug development .

Case Studies

- Antiviral Activity : A study evaluated the antiviral potential of related benzamide derivatives against enterovirus 71 (EV71). Compounds exhibiting IC50 values in the low micromolar range demonstrated significant antiviral activity while maintaining lower cytotoxicity compared to established antiviral drugs like pirodavir .

- Inhibition of Cancer Cell Proliferation : In vitro studies have indicated that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The selectivity index (SI) values for these compounds suggest they can be developed into effective anticancer agents .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.